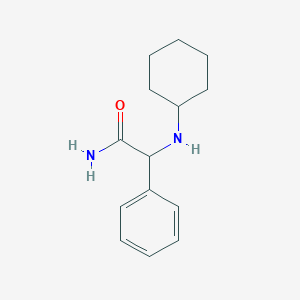
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxymethyl group, and a phenyl group attached to a dihydrobenzofuran ring. Its molecular formula is C17H15BrO4.
准备方法
The synthesis of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-2-hydroxybenzaldehyde and phenylacetic acid.
Formation of the Dihydrobenzofuran Ring: The initial step involves the formation of the dihydrobenzofuran ring through a cyclization reaction. This is achieved by reacting 7-bromo-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group. This is typically achieved through a hydroxymethylation reaction using formaldehyde and a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and an acid catalyst.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogenated compound.
科学研究应用
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
相似化合物的比较
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromo-3-hydroxy-2-naphthoate: This compound has a similar bromine and hydroxyl group but differs in the core structure, which is a naphthoate instead of a dihydrobenzofuran.
7-Bromo-3-hydroxy-2-naphthoic acid: Similar to the above compound but with a carboxylic acid group instead of a methyl ester.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar bromine atom but differs in the core structure, which is an oxazinone instead of a dihydrobenzofuran.
The uniqueness of this compound lies in its specific combination of functional groups and its dihydrobenzofuran core, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(20)11-7-13-15(14(18)8-11)22-10-17(13,9-19)12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3 |
InChI 键 |
VAHHPXXZWKHGJO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OCC2(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)





![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)





![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
